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molecular formula C8H6FNO3 B108681 4'-Fluoro-3'-nitroacetophenone CAS No. 400-93-1

4'-Fluoro-3'-nitroacetophenone

Cat. No. B108681
M. Wt: 183.14 g/mol
InChI Key: PTCNZDJJIOLIKQ-UHFFFAOYSA-N
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Patent
US04061761

Procedure details

39 g of 4'-fluoro-3'-nitroacetophenone, melting point: 44° C, were hydrogenated in 390 ml of methanol at 20 atm. and 40° C in the presence of Raney-Nickel to give the 3'-amino-4'-fluoro-acetophenone, melting point: 70° C).
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
390 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][C:3]=1[N+:11]([O-])=O>CO.[Ni]>[NH2:11][C:3]1[CH:4]=[C:5]([C:8](=[O:10])[CH3:9])[CH:6]=[CH:7][C:2]=1[F:1]

Inputs

Step One
Name
Quantity
39 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)C(C)=O)[N+](=O)[O-]
Step Two
Name
Quantity
390 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1F)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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